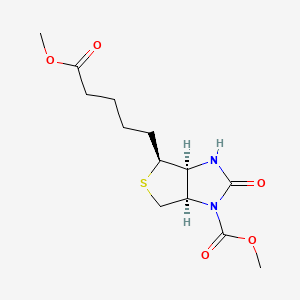
N1'-Methoxycarbonylbiotin methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1’-Methoxycarbonylbiotin methyl ester is a derivative of biotin, a water-soluble B-vitamin (vitamin B7) that is essential for various metabolic processes. This compound is particularly interesting due to its structural modifications, which make it a valuable model for studying carboxybiotin and its interactions in biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N1’-Methoxycarbonylbiotin methyl ester can be synthesized through a series of chemical reactions starting from biotinThe reaction conditions typically include controlled temperatures and the use of specific reagents to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of N1’-Methoxycarbonylbiotin methyl ester on a larger scale would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of industrial-scale reactors, continuous flow processes, and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N1’-Methoxycarbonylbiotin methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the ester group, potentially converting it back to biotin or other derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse biotin derivatives .
Wissenschaftliche Forschungsanwendungen
N1’-Methoxycarbonylbiotin methyl ester has several scientific research applications:
Chemistry: It serves as a model compound for studying the electronic configuration and reactivity of biotin derivatives.
Biology: The compound is used to investigate the role of biotin in enzymatic carboxylation reactions and its interactions with proteins.
Medicine: Research into biotin derivatives like N1’-Methoxycarbonylbiotin methyl ester can provide insights into potential therapeutic applications, such as enzyme inhibitors or diagnostic agents.
Wirkmechanismus
The mechanism of action of N1’-Methoxycarbonylbiotin methyl ester involves its interaction with enzymes that utilize biotin as a cofactor. The compound mimics the structure of carboxybiotin, allowing researchers to study the carboxylation and decarboxylation processes. The ureido carbonyl bond in the compound plays a crucial role in these reactions, modulating the nucleophilicity of the ureido moiety and facilitating the transfer of carboxyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Carboxybiotin: The carboxylated form of biotin, involved in carboxylation reactions.
Biotin methyl ester: A simpler ester derivative of biotin.
Uniqueness
N1’-Methoxycarbonylbiotin methyl ester is unique due to its methoxycarbonyl group, which provides distinct electronic and steric properties. This makes it a valuable tool for studying the mechanistic aspects of biotin-dependent enzymes and their interactions with substrates .
Eigenschaften
CAS-Nummer |
4795-59-9 |
|---|---|
Molekularformel |
C13H20N2O5S |
Molekulargewicht |
316.38 g/mol |
IUPAC-Name |
methyl (3aR,6S,6aS)-6-(5-methoxy-5-oxopentyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-3-carboxylate |
InChI |
InChI=1S/C13H20N2O5S/c1-19-10(16)6-4-3-5-9-11-8(7-21-9)15(12(17)14-11)13(18)20-2/h8-9,11H,3-7H2,1-2H3,(H,14,17)/t8-,9-,11-/m0/s1 |
InChI-Schlüssel |
BNKOHWLXGAGMAQ-QXEWZRGKSA-N |
SMILES |
COC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(=O)OC |
Isomerische SMILES |
COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(=O)OC |
Kanonische SMILES |
COC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(=O)OC |
Key on ui other cas no. |
4795-59-9 |
Synonyme |
N1'-methoxycarbonylbiotin methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















